molecular formula C11H14N2O2 B14847425 2-Cyclopropoxy-4-(methylamino)benzamide

2-Cyclopropoxy-4-(methylamino)benzamide

Cat. No.: B14847425
M. Wt: 206.24 g/mol
InChI Key: YPPMLXGPDJVVSP-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(methylamino)benzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 2-position and a methylamino group at the 4-position of the benzamide core.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-cyclopropyloxy-4-(methylamino)benzamide

InChI

InChI=1S/C11H14N2O2/c1-13-7-2-5-9(11(12)14)10(6-7)15-8-3-4-8/h2,5-6,8,13H,3-4H2,1H3,(H2,12,14)

InChI Key

YPPMLXGPDJVVSP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C(=O)N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(methylamino)benzamide typically involves the condensation of 2-cyclopropoxybenzoic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(methylamino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-4-(methylamino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(methylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share structural or functional similarities with 2-Cyclopropoxy-4-(methylamino)benzamide, enabling a comparative assessment of their properties:

4-(Dimethylamino)benzohydrazide

  • Structure : Features a hydrazide (–CONHNH₂) group instead of the amide (–CONH₂) in the target compound.
  • Hydrazides are more prone to oxidative degradation, reducing stability under physiological conditions .
  • Applications : Primarily explored in coordination chemistry and as intermediates in drug synthesis .

N-Cyclohexyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzamide (CAS 57494-87-8)

  • Structure: Substituted with a cyclohexyl group, a hydroxypropoxy chain, and an isopropylamino group.
  • Key Differences: The bulky cyclohexyl and hydroxypropoxy groups increase molar mass (334.45 g/mol) and steric hindrance, likely reducing blood-brain barrier permeability compared to the cyclopropoxy variant .

Neuroleptic Benzamides (Amisulpride, Tiapride, Sulpiride)

  • Structure : Share a benzamide core with substitutions at positions 2 and 5 (e.g., methoxy, ethylsulfonyl).
  • Key Differences: The methylamino group in this compound may confer selectivity for dopaminergic or serotonergic receptors, similar to amisulpride’s sulfonyl group . Cyclopropoxy’s small ring size could enhance metabolic stability compared to larger alkoxy groups in tiapride or sulpiride .
  • Forensic Challenges : Differentiation between these analogs requires advanced techniques like HPLC-MS due to nearly identical mass spectra and retention times .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group
This compound C₁₁H₁₄N₂O₂* ~218.25 2-Cyclopropoxy, 4-Methylamino Amide (–CONH₂)
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O 179.22 4-Dimethylamino Hydrazide (–CONHNH₂)
N-Cyclohexyl-4-[hydroxypropoxy]benzamide C₁₉H₃₀N₂O₃ 334.45 Cyclohexyl, Hydroxypropoxy Amide (–CONH₂)
Amisulpride C₁₇H₂₇N₃O₄S 369.48 2-Methoxy, 5-Ethylsulfonyl Amide (–CONH₂)

*Estimated based on structural analysis.

Research Findings and Implications

  • Bioactivity : Cyclopropoxy-substituted benzamides may exhibit improved receptor selectivity due to the ring’s strain and electron-donating effects, though in vivo studies are needed .
  • Analytical Differentiation: Mass spectrometry and chromatography are critical for distinguishing benzamide derivatives in forensic toxicology, as minor structural changes yield subtle spectral differences .
  • Stability : The cyclopropoxy group’s compact structure may reduce enzymatic degradation compared to bulkier substituents, enhancing pharmacokinetic profiles .

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